molecular formula C16H24ClN3O2 B5810061 N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea

Cat. No. B5810061
M. Wt: 325.83 g/mol
InChI Key: FBAINJLRWWLDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture and horticulture.

Mechanism of Action

CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to the cytokinin receptors and activates the downstream signaling pathways, leading to the promotion of cell division and elongation. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to the improvement of fruit quality and yield.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants, including the promotion of cell division and elongation, the regulation of gene expression, the improvement of fruit quality and yield, and the induction of parthenocarpy. CPPU also affects the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.

Advantages and Limitations for Lab Experiments

CPPU has several advantages for lab experiments, including its high solubility in water, its stability under various pH and temperature conditions, and its easy application through foliar spray or root irrigation. However, CPPU also has some limitations, including its potential toxicity to humans and animals, its high cost, and its limited availability in some regions.

Future Directions

For CPPU research include the optimization of its synthesis method, the development of new formulations and application methods, the identification of new target crops and plant species, and the evaluation of its long-term effects on plant growth and development. Additionally, further studies are needed to investigate the potential environmental impacts of CPPU and its safety for human and animal consumption.

Synthesis Methods

CPPU can be synthesized through several methods, including the reaction between 5-chloro-2-methoxyaniline and 1-propylpiperidin-4-ol followed by the reaction with phosgene. Another method involves the reaction between 5-chloro-2-methoxyaniline and N-(1-propylpiperidin-4-yl)formamide followed by the reaction with triphosgene. The synthesis of CPPU requires careful attention to the reaction conditions, temperature, and purification methods to ensure high yield and purity of the final product.

Scientific Research Applications

CPPU has been extensively studied for its potential applications in plant growth regulation, fruit development, and yield improvement. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been used to induce parthenocarpy, which is the production of seedless fruits, in various crops. Additionally, CPPU has been studied for its potential applications in tissue culture and micropropagation of plants.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAINJLRWWLDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.